molecular formula C9H17N B14603672 5-Ethylheptanenitrile CAS No. 59333-87-8

5-Ethylheptanenitrile

Cat. No.: B14603672
CAS No.: 59333-87-8
M. Wt: 139.24 g/mol
InChI Key: LZPKTTVBODFAPL-UHFFFAOYSA-N
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Description

This absence precludes a scientifically rigorous introduction or comparison. For context, nitriles are organic compounds characterized by a cyano group (-C≡N), and structural variations (e.g., alkyl chain length, branching, or substituents) influence properties like boiling points, solubility, and reactivity. However, without specific data on 5-Ethylheptanenitrile, further elaboration would be speculative.

Properties

CAS No.

59333-87-8

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

5-ethylheptanenitrile

InChI

InChI=1S/C9H17N/c1-3-9(4-2)7-5-6-8-10/h9H,3-7H2,1-2H3

InChI Key

LZPKTTVBODFAPL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCCC#N

Origin of Product

United States

Mechanism of Action

The mechanism of action of 5-ethylheptanenitrile involves its interaction with molecular targets through its cyano group. This group can participate in nucleophilic addition reactions, making the compound reactive towards various chemical species. The pathways involved often include the formation of intermediates that can further react to produce desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two nitriles structurally related to hypothetical 5-Ethylheptanenitrile: 5-Hexynenitrile (C₆H₇N) and 5-Methylhexanenitrile (C₇H₁₃N). Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Properties

Property 5-Hexynenitrile 5-Methylhexanenitrile
Molecular Formula C₆H₇N C₇H₁₃N
Molecular Weight 93.1265 g/mol 111.19 g/mol
CAS Registry No. 14918-21-9 19424-34-1
Structure Alkyne-substituted nitrile Branched alkyl nitrile
Key Features Triple bond (sp-hybridized carbon) Methyl branching (sp³-hybridized carbon)

Key Observations:

Functional Group Impact :

  • 5-Hexynenitrile contains a terminal alkyne group, which enhances reactivity in click chemistry or polymerization reactions due to the high electron density of the triple bond .
  • 5-Methylhexanenitrile features a branched alkyl chain, which typically lowers melting points and increases hydrophobicity compared to linear analogs .

5-Methylhexanenitrile’s higher molecular weight (111.19 g/mol) and branched structure may make it suitable as a solvent or monomer in specialty polymers.

Synthetic Relevance :

  • Alkyne-containing nitriles like 5-Hexynenitrile are critical in Huisgen cycloaddition reactions, forming triazoles for drug discovery .
  • Branched nitriles such as 5-Methylhexanenitrile are often used in flavor/fragrance industries due to their stability and volatility profiles .

Limitations and Recommendations

The absence of data on This compound in the provided evidence highlights a critical gap. To address this:

  • Experimental Studies : Conduct spectroscopic (NMR, IR) and chromatographic (GC-MS) analyses to determine its structure and purity.
  • Thermodynamic Data : Measure boiling/melting points, solubility, and partition coefficients for industrial applicability.
  • Reactivity Profiling : Compare its behavior in hydrolysis, hydrogenation, or alkylation reactions against 5-Hexynenitrile and 5-Methylhexanenitrile.

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